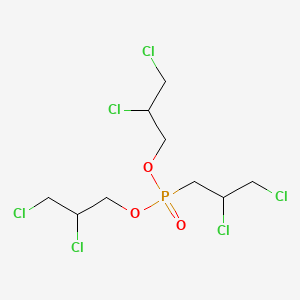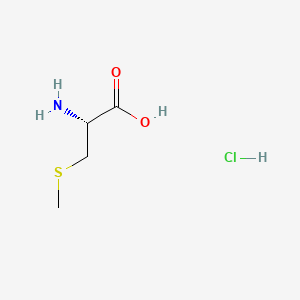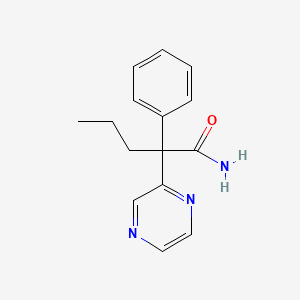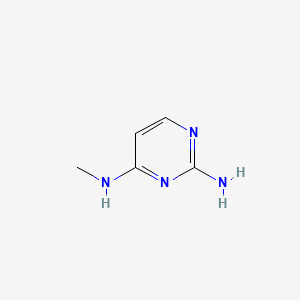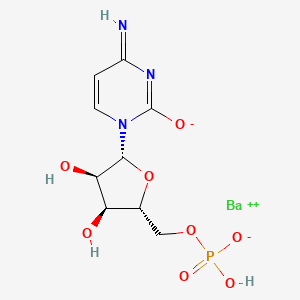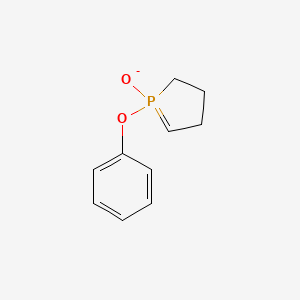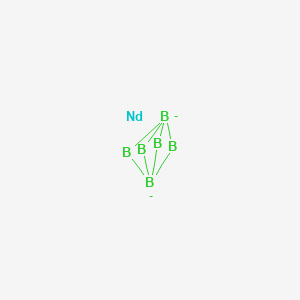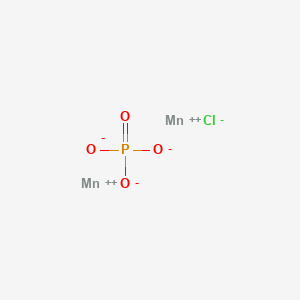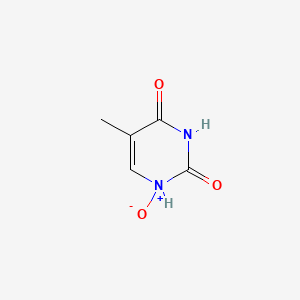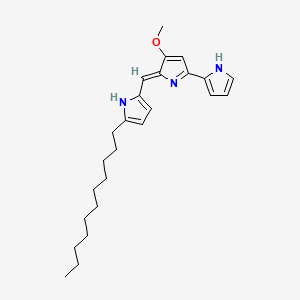
Undecylprodigiosin
Übersicht
Beschreibung
Undecylprodigiosin is an alkaloid produced by some Actinomycetes bacteria. It is a member of the prodiginines group of natural products and has been investigated for potential antimalarial activity . It is a secondary metabolite found in some Actinomycetes, for example, Actinomadura madurae, Streptomyces coelicolor, and Streptomyces longisporus .
Synthesis Analysis
The biosynthesis of undecylprodigiosin starts with PCP apoprotein which is transformed into the holoprotein using acetyl CoA and PPtase then adenylation occurs utilizing L -proline and ATP. The resulting molecule is then oxidized by dehydrogenase enzyme . The first total synthesis of undecylprodigiosin was published in 1966, confirming the chemical structure .
Molecular Structure Analysis
Undecylprodigiosin is a tri-pyrolle antibiotic isolated from Streptomyces coelicolor A3 . It has a chemical formula of C25H35N3O and a molar mass of 393.575 g·mol −1 .
Chemical Reactions Analysis
The pigB, pigD, and pigE genes are involved in the biosynthesis of MAP, and the formation of MBC is catalyzed by pigA, pigF - J, pigL, and pigM genes . The compound is then cyclized, oxidized with dehydrogenase, and methylated with SAM to give 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) intermediate which reacts with 2-undecylpyrrole (2-UP) to give undecylprodigiosin .
Physical And Chemical Properties Analysis
Undecylprodigiosin is a red linear tripyrrole pigment . It is secreted as a secondary metabolite by many terrestrial and marine bacterial strains .
Wissenschaftliche Forschungsanwendungen
Antibiotic and Anticancer Properties : Undecylprodigiosin has demonstrated significant antibiotic, immunosuppressive, and anticancer activities. It's particularly effective against breast carcinoma cells and shows selective toxicity towards malignant cells over nonmalignant cells. This suggests its potential as a chemotherapeutic drug for breast cancer irrespective of p53 status (Ho et al., 2007).
Immunosuppressive Drug : It functions as an immunosuppressive drug by blocking lymphocyte proliferation and affecting cell cycle genes. This indicates that undecylprodigiosin could be a candidate for combined therapy with other drugs (Songia et al., 1997).
Production Enhancement Techniques : Research has shown that the production of undecylprodigiosin can be increased through interactions with other bacteria, such as Bacillus subtilis and Staphylococcus aureus (Luti & Mavituna, 2010; 2011).
Ecophysiological Roles : Undecylprodigiosin has roles in UV protection and antibiotic properties in its producing strains. These aspects make it valuable for medical and industrial applications (Stankovic et al., 2014).
Genetic and Molecular Biology Studies : The molecular biology of undecylprodigiosin biosynthesis has been a model for understanding the genetic regulation of antibiotic biosynthesis in Streptomyces coelicolor (Feitelson et al., 1986).
Photo-Sensitizing Agent in Cancer Therapy : Undecylprodigiosin is considered a potential candidate for photodynamic cancer therapy owing to its cytotoxic and genotoxic properties, especially when used with radiation therapy (Arshadi et al., 2021).
Use in Medium Engineering : Research suggests that undecylprodigiosin production can be enhanced using specific media, such as oil palm biomass hydrolysate, indicating its potential for scalable production in biotechnology (Bhatia et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Future work on prodigiosin production will shift from the traditional method of optimizing the standard growth conditions of its native host to high-level pigment synthesis in a surrogate as well as non-pathogenic native host using the synthetic biology approach . It can be concluded that the prodiginines are cytotoxic agents that act as a double-edged sword, radiosensitizers and radio-protective, respectively at low and high radiation doses in cancer treatment process .
Eigenschaften
IUPAC Name |
(2Z)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYSWASSDOXZLC-MOHJPFBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315967 | |
| Record name | Undecylprodigiosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Undecylprodigiosin | |
CAS RN |
52340-48-4 | |
| Record name | Undecylprodigiosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52340-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecylprodigiosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecylprodigiosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNDECYLPRODIGIOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ2HK5E6ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does UPP exert its antiproliferative effect?
A1: [] Undecylprodigiosin primarily targets cells in the G1 phase of the cell cycle, preventing their entry into the S phase, thereby inhibiting proliferation. This is achieved through the inhibition of retinoblastoma protein phosphorylation, a crucial step for cell cycle progression.
Q2: Does UPP affect specific cell cycle regulators?
A2: [] Yes, UPP significantly inhibits the induction of cyclin E, cyclin A, cyclin-dependent kinase 2 (CDK2), and CDK4. This disruption of cyclin and CDK activity likely contributes to the observed inhibition of retinoblastoma protein phosphorylation.
Q3: Is the mechanism of action of UPP similar to other immunosuppressive drugs?
A3: [] No, the mechanism of action of UPP differs from that of well-known immunosuppressive drugs like cyclosporin A and rapamycin. This suggests UPP could be a candidate for combination therapies with existing immunosuppressive agents.
Q4: Does UPP induce cell death?
A4: [] At concentrations that effectively inhibit the proliferation of fresh human lymphocytes, UPP does not significantly induce cell death.
Q5: Does UPP affect the expression of IL-2 and its receptor?
A5: [] UPP blocks the expression of IL-2, while only partially inhibiting the expression of the IL-2 receptor (IL-2R). This indicates that the primary target of UPP lies downstream of the IL-2/IL-2R interaction.
Q6: Does UPP affect intracellular ATP levels?
A6: [] Yes, the addition of extracellular ATP (exATP) to Streptomyces coelicolor A3(2) cultures, a known UPP producer, modulates intracellular ATP concentrations. This suggests a potential link between exATP signaling and UPP biosynthesis.
Q7: How does UPP contribute to mitigating reactive oxygen species (ROS) insults?
A7: [] UPP demonstrates protective effects against oxidative stress in primary cortical neurons. It aids in improving mitochondrial function, inhibiting ROS production, and increasing the levels of antioxidant enzymes like glutathione and catalase. []
Q8: What is the molecular formula and weight of UPP?
A8: The molecular formula of UPP is C25H35N3O, and its molecular weight is 393.56 g/mol.
Q9: What are the key spectroscopic characteristics of UPP?
A9: UPP displays characteristic peaks in various spectroscopic analyses: [, ]
Q10: How is UPP biosynthesized?
A10: UPP biosynthesis involves a multi-step pathway involving the condensation of 2-undecylpyrrole and 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC). The enzyme RedH catalyzes the condensation reaction, while RedG, a Rieske oxygenase, is responsible for the final oxidative carbocyclization step. [, ]
Q11: What genes are involved in UPP biosynthesis?
A11: In Streptomyces coelicolor A3(2), the red gene cluster is responsible for UPP biosynthesis. This cluster includes genes encoding enzymes like RedH and RedG, along with regulatory genes like redD and redZ. [, ]
Q12: How is UPP biosynthesis regulated?
A12: UPP biosynthesis is tightly regulated at the transcriptional level. []
- Phosphate control: UPP production is often observed under phosphate-limiting conditions. The PhoR-PhoP two-component system plays a role in sensing phosphate levels and modulating gene expression accordingly. []
- Growth phase: In some species like S. coelicolor, UPP production is growth phase-dependent, with increased production observed during the transition from exponential to stationary phase. []
- Other regulatory factors: Genes like bldA (encoding a tRNA for a rare leucine codon) and absA (encoding a two-component system) also influence UPP production. [, , ]
Q13: How does the bldA gene influence UPP production?
A13: The bldA gene encodes the tRNA for the rare leucine codon UUA. [, ] The redZ gene, involved in regulating UPP biosynthesis, contains a UUA codon. In bldA mutants, the lack of this specific tRNA affects redZ translation, ultimately impacting UPP production.
Q14: Can environmental factors influence UPP production?
A14: Yes, environmental factors can significantly influence UPP production. For instance, exposure to divalent transition metal ions, particularly cobalt ions, has been shown to induce UPP biosynthesis in Streptomyces coelicolor M145. []
Q15: What is the role of the Adm protein in UPP production?
A15: The Adm protein, encoded by a gene overlapping with the iron regulator gene dmdR1, has been shown to negatively regulate antibiotic production, including UPP, in Streptomyces coelicolor A3(2). [] Mutants lacking Adm exhibit increased UPP production.
Q16: What is the role of the polyphosphate kinase gene (ppk) in UPP production?
A16: Deletion of the ppk gene in Streptomyces coelicolor has been observed to have no significant effect on UPP production, suggesting that polyphosphate metabolism might not be directly involved in regulating UPP biosynthesis. []
Q17: How does the availability of NADPH affect UPP production?
A17: Metabolic engineering of the pentose phosphate pathway (PPP) to enhance NADPH levels has been shown to specifically stimulate UPP biosynthesis in Streptomyces lividans TK24. This indicates a crucial role of NADPH-dependent reduction reactions in UPP production. []
Q18: What are the potential applications of UPP?
A18: UPP exhibits a range of biological activities, suggesting its potential in various fields:
- Anticancer: Its antiproliferative activity makes it a promising candidate for anticancer drug development. [, ]
- Immunosuppressive: UPP could be valuable for developing novel immunosuppressive agents with distinct mechanisms of action. []
- Antimicrobial: It possesses antimicrobial activity against certain bacterial and fungal species. [, , ]
- Algicide: UPP demonstrates strong algicidal activity against harmful dinoflagellates, suggesting its potential use in mitigating harmful algal blooms. []
- Staining agent: Its intense red pigmentation makes it a potential natural colorant for various applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



